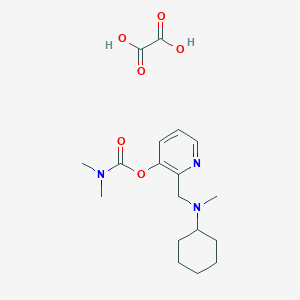
4-Amino-2,5-difluoro-3-methylbenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Amino-2,5-difluoro-3-methylbenzoic acid, also known as DFAM, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. DFAM belongs to the class of benzoic acid derivatives and has a molecular weight of 199.14 g/mol.
Wirkmechanismus
4-Amino-2,5-difluoro-3-methylbenzoic acid is believed to exert its biological effects through the inhibition of dihydrofolate reductase, which is an enzyme involved in the synthesis of DNA and RNA. By inhibiting this enzyme, this compound can prevent the proliferation of cancer cells and inhibit the growth of bacteria.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit the growth of bacteria, and reduce inflammation. This compound has also been shown to have a synergistic effect when combined with other anticancer drugs, making it a promising candidate for combination therapy.
Vorteile Und Einschränkungen Für Laborexperimente
4-Amino-2,5-difluoro-3-methylbenzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has good stability. This compound is also highly soluble in water, making it easy to work with in aqueous solutions. However, this compound has some limitations in lab experiments. It can be expensive to synthesize, and its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 4-Amino-2,5-difluoro-3-methylbenzoic acid. One area of research is the development of more efficient synthesis methods to reduce the cost of production. Another area of research is the investigation of this compound's mechanism of action, which could lead to the development of more effective drugs. Additionally, this compound could be further investigated for its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's disease.
Wissenschaftliche Forschungsanwendungen
4-Amino-2,5-difluoro-3-methylbenzoic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have anticancer, antimicrobial, and anti-inflammatory properties. This compound has also been investigated for its potential as an inhibitor of the enzyme dihydrofolate reductase, which is a target for many anticancer drugs.
Eigenschaften
CAS-Nummer |
178444-92-3 |
|---|---|
Molekularformel |
C8H7F2NO2 |
Molekulargewicht |
187.14 g/mol |
IUPAC-Name |
4-amino-2,5-difluoro-3-methylbenzoic acid |
InChI |
InChI=1S/C8H7F2NO2/c1-3-6(10)4(8(12)13)2-5(9)7(3)11/h2H,11H2,1H3,(H,12,13) |
InChI-Schlüssel |
TVQZQYSBVDCWFT-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC(=C1N)F)C(=O)O)F |
Kanonische SMILES |
CC1=C(C(=CC(=C1N)F)C(=O)O)F |
Synonyme |
Benzoic acid, 4-amino-2,5-difluoro-3-methyl- (9CI) |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details






Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(5-Amino-1,3,4-thiadiazol-2-yl)thio]-5-nitrobenzonitrile](/img/structure/B60531.png)







![tert-butyl N-[(2S,3R)-3-hydroxy-4-[[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-[4-(3-morpholin-4-ylpropoxy)phenyl]butyl]amino]-1-phenylbutan-2-yl]carbamate](/img/structure/B60547.png)
![1-Ethenylthieno[2,3-d]imidazole-5-carboxylic acid](/img/structure/B60549.png)
![4-Fluorobenzo[d]thiazole-2-carbonitrile](/img/structure/B60550.png)
